molecular formula C11H7ClN2 B2384944 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 862595-50-4

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2384944
CAS No.: 862595-50-4
M. Wt: 202.64
InChI Key: WEBZIYOWVQVKPK-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile backbone substituted with a chlorine atom at the 4-position and a pyrrole ring at the 2-position. The nitrile group confers electron-withdrawing properties, while the chlorine and pyrrole substituents influence steric, electronic, and lipophilic characteristics. This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical synthesis, where substituent variations modulate biological activity and physicochemical behavior .

Properties

IUPAC Name

4-chloro-2-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBZIYOWVQVKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile typically involves the condensation of 4-chlorobenzonitrile with pyrrole. One common method is the Paal–Knorr reaction, where 4-chlorobenzonitrile is reacted with pyrrole in the presence of a catalyst such as iron(III) chloride under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a pharmacophore.

    Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Key Compounds for Comparison:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile Cl (4), Pyrrol-1-yl (2) C₁₁H₈ClN₂ 203.65 Nitrile, Chloro, Pyrrole Target
5-Amino-2-(1H-pyrrol-1-yl)benzonitrile NH₂ (5), Pyrrol-1-yl (2) C₁₁H₉N₃ 183.21 Electron-donating amino group
4-Acetyl-2-(1H-pyrrol-1-yl)benzonitrile Acetyl (4), Pyrrol-1-yl (2) C₁₃H₁₀N₂O 210.23 Electron-withdrawing acetyl group
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile Pyrazole (2) C₁₁H₈ClN₃ 217.65 Pyrazole ring (polar N-heterocycle)
4-Chloro-2-[(oxan-4-yl)amino]benzonitrile Oxan-4-ylamino (2) C₁₂H₁₃ClN₂O 248.70 Bulky tetrahydropyran substituent

Analysis :

  • Electron Effects: The nitrile group at position 1 enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
  • Steric Influence: The tetrahydropyran group in 4-chloro-2-[(oxan-4-yl)amino]benzonitrile creates steric hindrance, reducing reactivity compared to the smaller pyrrole substituent in the target compound .

Physicochemical Properties

Lipophilicity and Solubility:

Lipophilicity (log k) values, determined via HPLC (), are influenced by substituents:

  • Chloro and Pyrrole Groups : The target compound’s log k is estimated to be moderate (~2.5–3.0) due to the balance between the lipophilic chloro group and polar nitrile .
  • Amino Derivatives: 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile () likely has lower log k (~1.8–2.2) due to the hydrophilic amino group .
  • Acetyl Derivatives : The acetyl group in 4-acetyl-2-(1H-pyrrol-1-yl)benzonitrile increases log k (~3.2–3.5) due to enhanced hydrophobicity .

Hydrogen Bonding and Crystal Packing:

  • The pyrrole ring in the target compound can act as a hydrogen-bond donor/acceptor, influencing crystal packing. In contrast, oxan-4-ylamino derivatives () form stronger hydrogen bonds via the amino group, leading to distinct lattice arrangements .
  • SHELX software () has been widely used to resolve such crystal structures, revealing that chloro substituents often promote halogen bonding in the solid state .

Biological Activity

4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a chloro group and a pyrrole moiety attached to a benzonitrile framework. This structural arrangement is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies indicate that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell signaling pathways, leading to altered cellular responses.

Enzyme Inhibition

Research indicates that the compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This inhibition could contribute to its anti-inflammatory properties observed in various assays.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. The findings revealed that it exhibited superior activity compared to conventional antibiotics, highlighting its potential role in treating antibiotic-resistant infections.

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